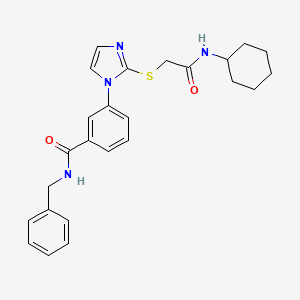

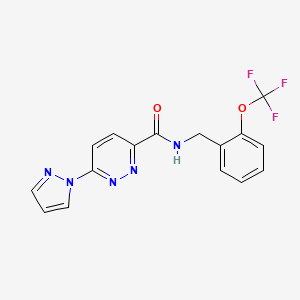

N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . The compound also contains a cyclohexylamino group, a thioether group, and an imidazole ring, which are common in many biologically active compounds .

Scientific Research Applications

Transformation of Saccharin Derivatives

A study by Ashby, Griffiths, and Paton (1978) discusses the transformation of saccharin into derivatives of imidazo[1,2-b][1,2]benzisothiazole and benzo[g][1,2,5]thiadiazocine, highlighting the chemical versatility and potential for generating novel heterocyclic compounds. This research could provide insights into the synthesis and applications of related compounds, including N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (Ashby, Griffiths, & Paton, 1978).

Reaction of Benzamide Oxime with DCC

Kawashima and Tabei (1986) explored the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide, leading to the formation of several compounds, including cyclohexylamino derivatives. This research demonstrates the potential synthetic pathways and reactions involving cyclohexylamino groups, which are relevant to understanding the chemistry of this compound (Kawashima & Tabei, 1986).

Synthesis of New Fused and Binary 1,3,4‐Thiadiazoles

Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis of new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents. The approach to synthesizing these thiadiazoles offers insights into the methods that could be applied to synthesize related compounds, including this compound (Hamama et al., 2013).

Benzothiazole Derivatives as Corrosion Inhibitors

Hu, Meng, Ma, Zhu, Jun, Chao, and Cao (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the application of such compounds in materials science. This research may provide foundational knowledge for the development of similar compounds for industrial applications (Hu et al., 2016).

Antimicrobial Activity of 2-Phenylamino-Thiazole Derivatives

Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, and Oniga (2017) synthesized 2-phenylamino-thiazole derivatives with significant antimicrobial activity, suggesting the potential of similar compounds in medicinal chemistry for developing new antimicrobial agents (Bikobo et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-benzyl-3-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c30-23(28-21-11-5-2-6-12-21)18-32-25-26-14-15-29(25)22-13-7-10-20(16-22)24(31)27-17-19-8-3-1-4-9-19/h1,3-4,7-10,13-16,21H,2,5-6,11-12,17-18H2,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBDEZKCNHAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)

![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986155.png)